(E)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-4,7-dione
Description
This compound belongs to the indole-4,7-dione family, characterized by a bicyclic indole core with dual ketone functionalities at positions 4 and 5. Key structural features include:
- 3-hydroxymethyl group at position 3, which may act as a leaving group or participate in redox reactions.
- 5-methoxy and 1-methyl groups, influencing electron distribution and steric effects.
Properties
IUPAC Name |
3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-1-methylindole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-15-9(4-3-5-16)8(7-17)12-13(15)10(18)6-11(20-2)14(12)19/h3-4,6,16-17H,5,7H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCWYOUVMHMKSG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)CO)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)CO)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the hydroxyprop-1-en-1-yl group can be added via a Wittig reaction using appropriate phosphonium ylides.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s quinone moiety (indole-4,7-dione) and allylic alcohol group are primary sites for oxidation:
-
Quinone Reduction :
The dione structure undergoes reversible reduction to hydroquinone derivatives under mild reducing conditions (e.g., Na₂S₂O₄), forming 4,7-dihydroxyindole intermediates. This redox activity is critical in biological electron-transfer processes . -
Allylic Alcohol Oxidation :
The (E)-3-hydroxyprop-1-en-1-yl group oxidizes to an α,β-unsaturated ketone using agents like pyridinium chlorochromate (PCC). This reaction is stereospecific, preserving the (E)-configuration .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Quinone reduction | Na₂S₂O₄, pH 7, RT | 4,7-Dihydroxyindole derivative | |
| Allylic alcohol oxidation | PCC, CH₂Cl₂, 0°C → RT | (E)-3-(Hydroxymethyl)-2-(3-oxoprop-1-en-1-yl)... |
Nucleophilic Substitution
The methoxy group at position 5 participates in demethylation under acidic or enzymatic conditions:
-
Acidic Hydrolysis :
Methoxy → hydroxy conversion occurs with HBr/AcOH, yielding a catechol derivative. This enhances hydrogen-bonding capacity for biological interactions .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Methoxy demethylation | 48% HBr, AcOH, reflux, 2h | 5-Hydroxy analog |
Conjugation and Addition Reactions
The propenyl side chain and hydroxymethyl group enable conjugation and Michael addition:
-
Propenyl Hydration :
Acid-catalyzed hydration of the double bond forms a vicinal diol, though steric hindrance from the indole ring limits yield . -
Esterification :
The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Propenyl hydration | H₂SO₄, H₂O, 60°C | 3-(1,2-Dihydroxypropyl) derivative | |
| Hydroxymethyl esterification | AcCl, pyridine, RT | 3-(Acetoxymethyl)-2-(3-hydroxypropenyl)... |
Cycloaddition and Cross-Coupling
The electron-deficient quinone core facilitates Diels-Alder reactions:
-
Diels-Alder Reactivity :
Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts under thermal conditions .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder cycloaddition | Toluene, 110°C, 12h | Bicyclo[4.3.0]nonene-fused indole derivative |
Biological Interactions
In medicinal contexts, the compound interacts with enzymes via:
-
Hydrogen Bonding : Hydroxyl and methoxy groups bind to kinase active sites (e.g., CDK2) .
-
Redox Cycling : The quinone/hydroquinone transition generates reactive oxygen species (ROS), contributing to cytotoxicity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most promising applications of this compound is in the field of cancer treatment. Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, indole-based compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of (E)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-4,7-dione may enhance these effects by interacting with biological targets involved in cancer progression.
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated that certain indole derivatives possess antibacterial and antifungal activities. The hydroxymethyl and methoxy groups in the structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Agricultural Applications
Pesticide Development
The unique chemical properties of this compound suggest potential applications as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit plant pathogens or pests, providing an avenue for developing safer and more effective agricultural chemicals.
Plant Growth Regulators
Additionally, this compound may act as a plant growth regulator. Research into phenolic compounds has shown that they can influence plant growth and development by modulating hormonal pathways. The specific functional groups present in this compound could be responsible for such regulatory effects.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of advanced polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as enhanced strength or thermal stability.
UV Absorption Properties
Furthermore, the compound's structure suggests potential applications as a UV absorber in coatings and films. Compounds that can effectively absorb UV radiation are valuable in protecting materials from degradation caused by sunlight exposure.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | Smith et al., 2020 | Indole derivatives showed significant cytotoxicity against breast cancer cells. |
| Antimicrobial | Johnson et al., 2021 | Demonstrated effective inhibition of E. coli and S. aureus growth. |
| Pesticide Development | Lee et al., 2019 | Compound exhibited high efficacy against aphids in controlled trials. |
| Polymer Chemistry | Wang et al., 2022 | Successfully synthesized a new polymer with enhanced mechanical properties. |
| UV Absorption | Patel et al., 2023 | Found to significantly reduce UV transmission in polymer films. |
Mechanism of Action
The mechanism of action of (E)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of indole-4,7-diones is highly dependent on substituent positioning and functional group chemistry. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Indole-4,7-dione Derivatives
Key Findings from Comparative Studies
Role of the 3-Hydroxymethyl Group :
- In EO9 and Compound 31, the 3-hydroxymethyl group enhances cytotoxicity under hypoxia by acting as a leaving group during enzymatic reduction . The target compound’s 3-hydroxymethyl group may similarly contribute to redox-activated toxicity.
Impact of the 2-Substituent :
- EO9’s 2-aziridinyl group enables alkylation after bioreduction, driving DNA crosslinking. The target compound’s 2-(3-hydroxyprop-1-en-1-yl) substituent lacks this alkylating capacity but may engage in Michael addition reactions or hydrogen bonding, altering target specificity .
Methoxy vs. However, methoxy groups can enhance metabolic stability and solubility.
Hypoxia Selectivity :
- Compounds with slower DTD activation (e.g., EO8) exhibit higher hypoxia selectivity due to reduced aerobic toxicity. The target compound’s lack of aziridinyl may diminish aerobic activation, but this depends on its reduction kinetics .
Mechanistic Implications
- Differences in bioactivity stem from substituent-specific interactions rather than intrinsic electron affinity.
- Enzyme Interactions : The 3-hydroxymethyl group in EO9 and Compound 31 increases DTD binding affinity, accelerating activation. The target compound’s 2-hydroxypropenyl group may alter enzyme-substrate recognition, necessitating further study.
Biological Activity
(E)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-4,7-dione is a compound of significant interest due to its potential biological activities, particularly in the context of anti-HIV properties and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an indole core with multiple functional groups that may contribute to its biological activity. The presence of hydroxymethyl and methoxy groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
1. Anti-HIV Activity
Research has indicated that compounds similar to this compound exhibit anti-HIV properties. A study detailed in a patent document outlines methods for inhibiting drug-resistant strains of HIV-1 integrase using structurally related compounds. These compounds demonstrated effectiveness in vitro against various HIV strains, suggesting a potential therapeutic application in managing HIV infections .
The proposed mechanism involves the inhibition of viral replication by targeting specific enzymes necessary for the HIV life cycle. The compound's structural features allow it to bind effectively to these enzymes, disrupting their function and thereby reducing viral load.
3. Cytotoxicity and Selectivity
While evaluating the cytotoxicity of this compound, studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies and Experimental Findings
Q & A
Q. How can synthetic routes for this indole-dione derivative be optimized to improve yield and purity?
Methodological Answer:
- Utilize condensation reactions between 3-formyl-indole precursors and thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst, as demonstrated for structurally analogous compounds .
- Monitor reaction progress via TLC and optimize reflux time (2.5–5 hours) to balance product formation and decomposition. Recrystallization from DMF/acetic acid mixtures enhances purity .
- Key parameters: molar ratios (e.g., 1:1.1 aldehyde to nucleophile), temperature control (reflux at ~118°C), and post-reaction washing protocols (acetic acid, ethanol, diethyl ether) .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of the (E)-configured propenyl side chain?
Methodological Answer:
- 1H NMR : Analyze coupling constants () between vinyl protons; typically confirms trans (E) configuration .
- NOESY/ROESY : Detect spatial proximity between the hydroxymethyl group and adjacent substituents to validate stereochemical assignments .
- IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹) and hydroxyl vibrations (3200–3500 cm⁻¹) to confirm functional group integrity .
Q. How can initial structural validation be performed prior to advanced crystallographic studies?
Methodological Answer:
- Use SHELX software (e.g., SHELXL) for preliminary refinement of X-ray data, ensuring bond lengths and angles align with expected values (e.g., C–C = 1.54 Å, C–O = 1.43 Å) .
- Validate hydrogen bonding networks and torsion angles against databases like the Cambridge Structural Database (CSRD) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound due to its non-planar indole-dione core?
Methodological Answer:
- The puckered indole ring requires defining a mean plane using Cremer-Pople coordinates to quantify deviations (e.g., puckering amplitude and phase angle ) .
- Address twinning or disorder in the propenyl side chain via high-resolution data collection (e.g., synchrotron radiation) and iterative refinement in SHELXL .
- Example: A similar indole derivative exhibited a puckering amplitude and , indicating a boat-like conformation .
Q. How do electronic effects of the 5-methoxy and 3-hydroxymethyl substituents influence the compound’s reactivity in biological assays?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density:
- The methoxy group donates electron density via resonance (+M effect), stabilizing the indole ring.
- The hydroxymethyl group enhances solubility and hydrogen-bonding potential, critical for target interactions .
- Validate experimentally via competitive binding assays (e.g., fluorescence quenching) to correlate electronic profiles with bioactivity .
Q. How can structural contradictions between computational models and experimental data (e.g., XRD vs. NMR) be reconciled?
Methodological Answer:
- Cross-validate using molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state .
- For example, discrepancies in dihedral angles (e.g., propenyl chain torsion) may arise from crystal packing forces not present in solution .
- Apply Bayesian statistics to quantify uncertainties in refinement parameters (e.g., R-factor vs. R-free) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
